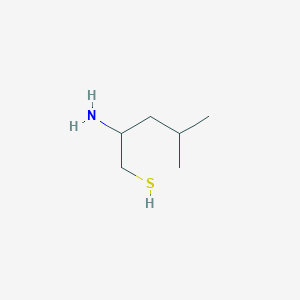

2-Amino-4-methyl-1-pentanethiol

描述

Significance of Chiral Amino Thiols in Synthetic and Biological Systems

Chiral amino thiols are a class of organic compounds characterized by the presence of a stereogenic center, an amino group, and a thiol group. This trifecta of features makes them highly valuable in various scientific domains.

In synthetic chemistry , the primary significance of chiral amino thiols lies in their application as ligands in asymmetric catalysis. The ability of the amino and thiol groups to chelate to a metal center, combined with the chiral environment provided by the stereogenic center, allows for the synthesis of enantiomerically pure or enriched products. This is of paramount importance in the pharmaceutical industry, where the different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The stereoselective control exerted by these ligands is crucial for producing therapeutic agents with high efficacy and minimal side effects. frontiersin.org Low molecular weight synthetic peptides containing such chiral centers have been shown to be effective catalysts for a wide array of asymmetric transformations. nih.gov

In biological systems , thiols, particularly the amino acid L-cysteine, are fundamental to numerous physiological processes. nih.govcreative-proteomics.com The sulfhydryl group (-SH) is a potent nucleophile and a key player in redox chemistry within cells. nih.gov Thiols act as antioxidants, protecting cells from damage by reactive oxygen species, and are integral to the structure and function of many enzymes and proteins through the formation of disulfide bonds. nih.govcreative-proteomics.com The chirality of amino acids is absolute in proteins, with L-amino acids being the exclusive building blocks of ribosomally synthesized polypeptides. acs.org The introduction of a thiol group into a chiral amino acid structure creates a molecule with multifaceted potential for interacting with biological targets, such as in the design of enzyme inhibitors.

Contextualization of 2-Amino-4-methyl-1-pentanethiol within Amino Thiol Chemistry

This compound, also known as leucinthiol, can be considered a derivative of the proteinogenic amino acid L-leucine, where the carboxylic acid group is replaced by a thiol group. Its structure, featuring a branched isobutyl side chain, places it within the family of branched-chain amino thiols. This branching has significant implications for its chemical and physical properties when compared to linear amino thiols like L-cysteine.

Branched amino thiols such as this compound exhibit superior thermal stability compared to their linear counterparts. For instance, it has been reported that this compound maintains over 90% purity after six months at 25°C, whereas L-cysteine degrades by 30% under the same conditions. This enhanced stability is a significant advantage for applications in pharmaceutical formulations that require a long shelf life. Furthermore, branched amino thiols have been shown to be more effective ligands for certain metal ions, such as Fe³⁺, compared to L-cysteine, making them superior for use in applications like metalloproteinase inhibitors.

The table below provides a comparative overview of the physicochemical properties of this compound and the related linear amino thiol, L-cysteine.

| Property | This compound | L-cysteine |

| Molecular Formula | C₆H₁₅NS | C₃H₇NO₂S |

| Molecular Weight | 133.26 g/mol nih.gov | 121.16 g/mol |

| Structure | Branched-chain | Linear |

| Key Features | Enhanced thermal stability, strong metal chelation | Foundational biological thiol, forms disulfide bonds |

| Solubility | Lower water solubility due to hydrophobicity | Higher water solubility |

Overview of Key Research Domains for this compound

The unique structural and chemical characteristics of this compound have led to its application in distinct areas of chemical research.

One of the primary research domains is in pharmaceutical and medicinal chemistry . The (S)-enantiomer of this compound has demonstrated significantly higher protease inhibition compared to its (R)-enantiomer, highlighting the importance of its stereochemistry in drug design. It serves as a crucial chiral building block in the synthesis of various therapeutic agents. Its ability to act as a chiral ligand in asymmetric catalysis is instrumental in the production of enantiomerically pure pharmaceuticals.

Another significant area of research is in flavor chemistry . Sulfur-containing compounds are well-known for their potent aroma profiles. researchgate.net this compound is implicated as a precursor to potent aroma compounds, such as 4-mercapto-4-methylpentan-2-one, which contributes to the characteristic aroma of certain wines. mdpi.com Research in this field focuses on understanding the microbial and chemical pathways that lead to the release of such aroma compounds from their precursors. mdpi.com

The table below summarizes the key research domains for this compound.

| Research Domain | Key Role of this compound |

| Pharmaceutical Chemistry | Chiral ligand for asymmetric synthesis, building block for enzyme inhibitors. |

| Flavor Chemistry | Precursor to high-impact aroma compounds in food and beverages. mdpi.com |

| Peptidomimetics | Incorporation into peptide-like structures to mimic or inhibit biological processes. |

Structure

3D Structure

属性

IUPAC Name |

2-amino-4-methylpentane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NS/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEDNWSUKCJLLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CS)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Amino 4 Methyl 1 Pentanethiol

Chiral Pool Synthetic Approaches

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. In the context of 2-Amino-4-methyl-1-pentanethiol, the amino acid L-leucine and its derivatives serve as ideal precursors.

Synthesis from L-Leucinol Precursors

A common and effective strategy for the synthesis of (S)-2-Amino-4-methyl-1-pentanethiol begins with the corresponding chiral amino alcohol, L-leucinol. L-leucinol is readily obtained by the reduction of the carboxylic acid functionality of L-leucine. The key transformation in this route is the conversion of the primary hydroxyl group of L-leucinol into a thiol group.

A widely employed method for this conversion is the Mitsunobu reaction. This reaction allows for the stereospecific substitution of the hydroxyl group with a thiol precursor, typically thioacetic acid. The reaction is carried out in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). The resulting thioacetate (B1230152) intermediate is then subjected to hydrolysis, usually under basic conditions, to yield the desired (S)-2-Amino-4-methyl-1-pentanethiol.

| Step | Reagents and Conditions | Yield (%) |

| Thioacetylation | DEAD, PPh₃, Thioacetic Acid, THF | 78 |

| Hydrolysis | Basic conditions | Not specified |

Strategic Conversions and Functional Group Transformations

The synthesis from L-leucinol exemplifies key functional group transformations. The initial reduction of L-leucine to L-leucinol is a fundamental conversion of a carboxylic acid to an alcohol. The subsequent Mitsunobu reaction is a powerful method for the inversion of stereochemistry at a chiral center, although in the case of a primary alcohol like L-leucinol, it proceeds with retention of the chiral center's integrity while substituting the hydroxyl group. The final hydrolysis of the thioacetate is a standard deprotection step to unveil the target thiol functionality.

Asymmetric Synthetic Routes

Asymmetric synthesis aims to create the desired stereoisomer from an achiral or racemic starting material through the use of a chiral catalyst or auxiliary.

Stereoselective Amination Techniques

An alternative approach to constructing this compound involves the stereoselective amination of a ketone precursor. This method begins with the oxidation of 4-methyl-1-pentanethiol to the corresponding aldehyde, which is then further oxidized to a ketone. The subsequent reductive amination of this ketone using a chiral auxiliary or catalyst can introduce the amino group with a degree of stereoselectivity. One documented method utilizes ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride, which results in an enantiomeric excess (ee) of 85%. To achieve higher enantiopurity, a classical resolution step involving crystallization with a chiral acid, such as L-tartaric acid, is necessary.

| Step | Reagents and Conditions | Enantiomeric Excess (ee) |

| Reductive Amination | Ammonium acetate, Sodium cyanoborohydride | 85% |

| Chiral Resolution | Crystallization with L-tartaric acid | Leads to enantiopurity |

Thiol Functionalization Methodologies

In the asymmetric synthesis starting from a ketone, the thiol group is already present in the precursor molecule, 4-methyl-1-pentanethiol. The key challenge in this route lies in the stereoselective introduction of the amino group. The thiol group may require protection during the subsequent reaction steps to prevent unwanted side reactions, such as oxidation.

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution offers a green and highly selective method for separating enantiomers from a racemic mixture. This technique relies on the ability of enzymes to catalyze reactions on only one enantiomer of a substrate.

For this compound, a common strategy involves the resolution of a racemic N-acetyl derivative. Enzymes such as acylase I or penicillin amidase can be employed to selectively hydrolyze the N-acetyl group from the (S)-enantiomer, leaving the N-acetylated (R)-enantiomer unreacted. This allows for the separation of the free (S)-amino thiol from its N-acetylated (R)-counterpart. While effective, this method is noted to be slower, with reaction times typically ranging from 48 to 72 hours.

| Enzyme | Substrate | Selectivity | Reaction Time |

| Acylase I or Penicillin Amidase | Racemic N-acetyl-2-amino-4-methyl-1-pentanethiol | Selectively deprotects the (S)-enantiomer | 48–72 hours |

Enzymatic Deprotection Strategies

Enzymatic deprotection has emerged as a powerful tool in organic synthesis, offering mild and highly selective conditions for the removal of protecting groups. In the context of synthesizing amino thiols like this compound, enzymes can be employed to unmask the amine or thiol functionalities at a specific stage of the synthetic sequence.

One notable enzymatic strategy involves the use of penicillin G acylase (PGA). nih.govnoaa.gov This enzyme can efficiently cleave a phenylacetamidomethyl (Phacm) protecting group from a thiol moiety under physiological conditions. nih.govnoaa.gov This method is particularly advantageous as it is rapid, often occurring within minutes, and proceeds with catalytic amounts of the enzyme. nih.gov The deprotection is highly dependent on the steric accessibility of the protected group within the substrate molecule. nih.govresearchgate.net For instance, enzymatic deprotection is highly efficient for sterically accessible positions in flexible molecular regions but may be hindered on the flat surfaces of more rigid, folded structures. nih.gov

Trypsin is another enzyme that has been explored for the deprotection of amino groups. nih.gov A model system demonstrated that a benzyloxycarbonylarginyl group, which is susceptible to trypsin cleavage, could be used to protect an amino group. The subsequent deprotection with trypsin occurred under mild, aqueous conditions. nih.gov Interestingly, this enzymatic cleavage exhibited stereospecificity, with the peptide containing an L-glutaminyl residue being deprotected significantly faster than its D-glutaminyl diastereomer. nih.gov This highlights the potential of enzymatic methods to not only deprotect but also to differentiate between stereoisomers.

The use of enzymes for deprotection offers several benefits, including high selectivity, mild reaction conditions that are compatible with sensitive functional groups, and the avoidance of harsh chemical reagents. nih.govresearchgate.net

Efficiency and Enantiopurity Considerations

The efficiency of enzymatic deprotection is a critical factor. Studies have shown that the deprotection of a latent thiol using penicillin G acylase can be remarkably rapid and efficient, especially at sterically unhindered positions within a molecule. nih.gov The reaction can proceed to completion within minutes using only catalytic amounts of the enzyme. nih.gov

A key advantage of enzymatic methods is their potential to preserve the enantiopurity of the target molecule. Since enzymes are chiral catalysts, they often exhibit high stereoselectivity, which can be crucial when synthesizing enantiomerically pure compounds like (S)-2-Amino-4-methyl-1-pentanethiol. For example, the conversion of L-leucinol to its corresponding thiol via a Mitsunobu reaction followed by hydrolysis can achieve an enantiomeric excess (ee) of over 99%. Maintaining this high level of enantiopurity during subsequent deprotection steps is paramount, and enzymatic methods are well-suited for this purpose due to their inherent specificity. nih.gov

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for the formation of amines, and it represents a viable pathway for the synthesis of this compound. This reaction typically involves the reaction of a carbonyl compound with an amine or ammonia (B1221849) to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.

A potential route to this compound involves the reductive amination of 4-methylpentane-1-thial. In this approach, the ketone precursor would be reacted with an ammonia source, such as ammonium acetate, and a reducing agent like sodium cyanoborohydride. While this method can yield the desired product, achieving high stereoselectivity can be challenging. For instance, one reported synthesis using this pathway resulted in an 85% enantiomeric excess, necessitating a subsequent chiral resolution step, such as crystallization with L-tartaric acid, to obtain the enantiopure compound.

The choice of reducing agent and reaction conditions plays a significant role in the outcome of reductive amination. A variety of reducing agents can be employed, including sodium borohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. organic-chemistry.org The optimization of these parameters is crucial for maximizing the yield and stereoselectivity of the reaction. organic-chemistry.org

| Precursor | Reagents | Key Observations |

| 4-methylpentane-1-thial | Ammonium acetate, Sodium cyanoborohydride | Proceeds with 85% enantiomeric excess, requiring further chiral resolution. |

Protective Group Strategies for Amine and Thiol Functionalities

The synthesis of molecules with multiple reactive functional groups, such as the amine and thiol in this compound, necessitates the use of protecting groups. nih.govspringernature.comresearchgate.net These groups temporarily mask a reactive site, preventing it from undergoing unwanted side reactions during subsequent synthetic steps. organic-chemistry.org The selection of appropriate protecting groups is crucial and must consider their stability under various reaction conditions and the ease of their selective removal. springernature.comorganic-chemistry.org

Amine Protecting Groups:

Carbamates are a common class of protecting groups for amines. organic-chemistry.org Some widely used examples include:

tert-Butoxycarbonyl (Boc): This group is stable under a variety of conditions but can be readily removed with acid. organic-chemistry.org

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is notable for its lability under basic conditions, making it orthogonal to the acid-labile Boc group. organic-chemistry.orgscispace.com This orthogonality allows for the selective deprotection of one amine in the presence of another protected with a Boc group. organic-chemistry.org

Benzyloxycarbonyl (Cbz or Z): This group can be removed by catalytic hydrogenolysis. researchgate.net

Thiol Protecting Groups:

The thiol group is highly nucleophilic and susceptible to oxidation, making its protection essential during many synthetic transformations. Common thiol protecting groups include:

Trityl (Trt): This bulky group provides good protection and can be removed under acidic conditions. researchgate.net

Thioacetates: The conversion of a hydroxyl group to a thiol can be achieved via a Mitsunobu reaction with thioacetic acid, forming a thioacetate intermediate. This group can then be hydrolyzed under basic conditions to yield the free thiol.

Phenylacetamidomethyl (Phacm): As mentioned earlier, this group is particularly useful as it can be removed enzymatically with penicillin G acylase under mild conditions. nih.govnoaa.gov

| Functional Group | Protecting Group | Deprotection Conditions |

| Amine | tert-Butoxycarbonyl (Boc) | Acidic media organic-chemistry.org |

| Amine | 9-Fluorenylmethoxycarbonyl (Fmoc) | Basic conditions organic-chemistry.org |

| Amine | Benzyloxycarbonyl (Cbz) | Catalytic hydrogenolysis researchgate.net |

| Thiol | Trityl (Trt) | Acidic conditions researchgate.net |

| Thiol | Thioacetate | Basic hydrolysis |

| Thiol | Phenylacetamidomethyl (Phacm) | Penicillin G acylase nih.govnoaa.gov |

Challenges in Stereoselective Synthesis and Optimization

The presence of a chiral center at the C2 position of this compound presents a significant challenge in its synthesis. Achieving a high degree of stereoselectivity is often a primary goal, as different enantiomers can exhibit distinct biological activities.

One of the main challenges lies in controlling the stereochemical outcome of key bond-forming reactions. For instance, in the reductive amination of a prochiral ketone, the approach of the hydride reagent to the imine intermediate can lead to a mixture of enantiomers unless a chiral reagent or catalyst is employed. While methods exist to improve stereoselectivity, such as the use of chiral auxiliaries or asymmetric catalysts, they can add complexity and cost to the synthesis. researchgate.net

Even when a chiral precursor is used, such as starting with an enantiomerically pure amino acid, there is a risk of racemization during subsequent reaction steps, particularly under harsh conditions. monash.edu For example, standard peptide synthesis conditions have been shown to cause epimerization of N-methyl amino acids. monash.edu

Optimization of stereoselective syntheses often involves a multi-pronged approach:

Starting with a Chiral Precursor: Utilizing a readily available chiral building block, such as L-leucinol, can be an effective strategy to set the desired stereochemistry early in the synthesis.

Development of Stereoselective Reactions: Research into new catalytic systems, such as the use of ketoreductases (KREDs), has shown promise in achieving high diastereoselectivity in the reduction of ketones. nih.gov

Reaction Condition Optimization: Careful screening of solvents, temperatures, and reagents can significantly impact the stereochemical outcome of a reaction.

Chiral Resolution: In cases where a racemic or diastereomeric mixture is obtained, classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent followed by separation, may be necessary.

The development of efficient and highly stereoselective synthetic routes to this compound and related compounds remains an active area of research, driven by the need for enantiomerically pure building blocks in various scientific fields.

Chemical Reactivity and Derivatization of 2 Amino 4 Methyl 1 Pentanethiol

Reactivity of the Thiol Group (-SH)

The thiol group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation.

Nucleophilic Substitution Reactions

The thiol group of 2-Amino-4-methyl-1-pentanethiol can act as a potent nucleophile, particularly in its deprotonated thiolate form (RS⁻). This high nucleophilicity allows it to readily participate in nucleophilic substitution reactions with various electrophilic substrates. For instance, it can displace leaving groups from alkyl halides, tosylates, and other similar compounds to form new carbon-sulfur bonds. The reactivity in these substitutions is influenced by factors such as the nature of the electrophile, the solvent, and the presence of a base to facilitate thiolate formation.

The Hard and Soft, Acids and Bases (HSAB) theory provides a framework for understanding these interactions. The thiolate anion is considered a soft nucleophile and, therefore, reacts preferentially and more rapidly with soft electrophiles. nih.gov This principle is fundamental in predicting the outcome of competitive reactions where multiple electrophilic sites are present.

Oxidation Reactions, Including Disulfide Formation

The thiol group is readily oxidized under various conditions. A common and biologically relevant oxidation reaction is the formation of a disulfide bond. Two molecules of this compound can be oxidized to form the corresponding disulfide, creating a dimer linked by an S-S bond. This reaction can be initiated by a variety of oxidizing agents, including mild ones like molecular oxygen, especially in the presence of metal catalysts, or more potent reagents such as hydrogen peroxide and halogens.

The process of disulfide bond formation can be reversible. The resulting disulfide can be reduced back to the corresponding thiols using appropriate reducing agents. This redox cycling is a key feature of many thiol-containing molecules in biological systems. nih.gov The environment surrounding the thiol group, including the presence of basic amino acids, can influence the formation of the thiolate and its reactivity towards disulfide bond formation. nih.gov

| Reactant | Oxidizing Agent | Product |

| This compound | Oxygen (O2), Metal catalysts | Bis(2-amino-4-methylpentyl) disulfide |

| This compound | Hydrogen Peroxide (H2O2) | Bis(2-amino-4-methylpentyl) disulfide |

Further oxidation of the thiol group beyond the disulfide stage can lead to the formation of sulfenic (R-SOH), sulfinic (R-SO2H), and sulfonic (R-SO3H) acids. nih.gov The formation of these higher oxidation states is generally irreversible under biological conditions, with some exceptions. nih.gov

Thia-Michael Additions and Related Conjugate Chemistry

The thiol group of this compound can undergo a Thia-Michael addition, which is a 1,4-conjugate addition reaction to α,β-unsaturated carbonyl compounds and other activated alkenes (Michael acceptors). nih.govsrce.hr This reaction is a powerful tool for carbon-sulfur bond formation and is widely used in organic synthesis and materials science. nih.gov

The reaction is typically catalyzed by a weak base, which deprotonates the thiol to form the more nucleophilic thiolate anion. nih.gov This thiolate then adds to the β-carbon of the Michael acceptor. nih.gov The efficiency and outcome of the Thia-Michael addition can be influenced by the nature of the Michael acceptor, the catalyst, and the reaction conditions. srce.hr This reaction is known for its high efficiency and specificity, often proceeding under mild conditions, which aligns with the principles of "click" chemistry. researchgate.netrsc.org

Reactivity of the Amino Group (-NH2)

The primary amino group in this compound is also a nucleophilic center, capable of participating in a variety of chemical reactions.

Amide Formation and Related Acylations

The amino group readily reacts with carboxylic acids and their derivatives, such as acid chlorides, anhydrides, and esters, to form amide bonds. researchgate.netyoutube.com This is a fundamental reaction in peptide synthesis and is crucial for creating peptidomimetic structures. The formation of an amide bond typically requires activation of the carboxylic acid group or the use of coupling reagents. researchgate.net

The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. nih.gov The stability of the resulting amide bond is attributed to resonance delocalization of the nitrogen lone pair, which imparts a partial double bond character to the C-N bond. nih.govnih.gov

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Carboxylic Acid (with coupling agent) | N-Acyl-2-amino-4-methyl-1-pentanethiol |

| This compound | Acid Chloride | N-Acyl-2-amino-4-methyl-1-pentanethiol |

| This compound | Anhydride (B1165640) | N-Acyl-2-amino-4-methyl-1-pentanethiol |

Nucleophilic Reactivity Towards Electrophiles

The amino group, being a primary amine, exhibits nucleophilic character and can react with a range of electrophiles. researchgate.net These reactions include alkylation with alkyl halides and reductive amination with aldehydes and ketones. According to HSAB theory, primary amines are considered hard nucleophiles and will preferentially react with hard electrophiles. beyondbenign.org

The nucleophilicity of the amino group allows it to participate in various bond-forming reactions, leading to the synthesis of a wide array of derivatives. The selectivity between the thiol and amino groups can often be controlled by adjusting the reaction pH and carefully selecting the electrophilic reagent. researchgate.net

Dual Functional Group Reactivity in Complex Systems

The presence of both a nucleophilic amine (-NH2) and a thiol (-SH) group on the same carbon backbone gives this compound a dual reactivity profile. The relative reactivity of these groups can be modulated by reaction conditions, allowing for selective transformations, a concept of significant interest in the synthesis of complex molecules.

In complex chemical environments, the chemoselectivity of this compound is paramount. The thiol group, being a soft nucleophile, tends to react selectively with soft electrophiles. In contrast, the harder amine nucleophile preferentially attacks hard electrophiles. This differential reactivity allows for controlled, stepwise modifications. For instance, under basic conditions, the more acidic thiol group is readily deprotonated to the thiolate anion, a potent nucleophile that can participate in reactions such as Michael additions and nucleophilic substitutions.

A key reaction exploiting this dual reactivity is the formation of heterocyclic systems. The condensation of 1,2-aminothiols with various reagents can lead to the formation of thiazolidine (B150603) rings. This transformation is a cornerstone in the synthesis of various biologically active compounds. The initial step often involves the formation of an imine with the amino group, followed by an intramolecular cyclization via the nucleophilic attack of the thiol.

The strategic protection of one functional group allows for the selective reaction of the other. For example, the amino group can be protected using standard protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), leaving the thiol group free to react. Conversely, the thiol group can be protected, for instance, as a disulfide or a thioether, to allow for selective N-acylation or N-alkylation of the amino group. This orthogonal protection strategy is fundamental in peptide synthesis and the creation of complex peptidomimetics.

Synthesis and Exploration of Novel Derivatives and Analogues

The unique structural and reactive properties of this compound make it a valuable building block for the synthesis of novel derivatives and analogues with potential applications in medicinal chemistry and materials science.

Synthesis of N-Acylated and N-Alkylated Derivatives

The amino group of this compound can be readily acylated or alkylated to produce a variety of amide and secondary or tertiary amine derivatives.

N-Acylation: The synthesis of N-acylated derivatives is typically achieved by reacting the aminothiol (B82208) with an acylating agent such as an acid chloride or an anhydride. To ensure selectivity, the thiol group may be transiently protected. These N-acylated products are of interest as they can mimic peptide bonds and are being explored as potential enzyme inhibitors or as components of larger bioactive molecules.

N-Alkylation: N-alkylation can be accomplished through reductive amination or by reaction with alkyl halides. Reductive amination involves the reaction of the aminothiol with an aldehyde or ketone in the presence of a reducing agent. This method is particularly useful for introducing a wide range of alkyl groups. N-alkylated derivatives often exhibit altered physicochemical properties, such as increased lipophilicity, which can be advantageous for improving the pharmacokinetic profile of potential drug candidates.

Synthesis of S-Alkylated and Thioether Derivatives

The thiol group is a prime site for modification, leading to the formation of thioethers and other sulfur-containing derivatives.

S-Alkylation: The reaction of the thiol group with alkyl halides or other electrophiles under basic conditions leads to the formation of thioether derivatives. This modification can be used to introduce a variety of functional groups and to modulate the steric and electronic properties of the molecule. The synthesis of thioether-containing peptides is an area of active research, as the thioether linkage can serve as a stable mimic of the labile disulfide bond.

The following table summarizes some of the synthetic routes to key derivatives:

| Derivative Type | Synthetic Method | Reagents | Potential Applications |

| N-Acyl Derivatives | Acylation | Acid chlorides, Anhydrides | Enzyme inhibitors, Peptidomimetics |

| N-Alkyl Derivatives | Reductive Amination | Aldehydes/Ketones, Reducing agents | Modulating pharmacokinetics |

| S-Alkyl (Thioether) Derivatives | Alkylation | Alkyl halides | Disulfide bond mimetics, Bioactive molecule synthesis |

| Thiazolidine Derivatives | Cyclocondensation | Aldehydes, Ketones | Biologically active heterocycles |

Exploration of Novel Analogues

The structural backbone of this compound can be modified to create novel analogues. For instance, the synthesis of analogues with different substitution patterns on the pentane (B18724) chain or the replacement of the thiol with a selenol group can lead to compounds with unique biological activities.

One area of exploration is the incorporation of this compound and its derivatives into larger peptide structures to create peptidomimetics. mdpi.com These modified peptides can exhibit enhanced stability towards proteolytic degradation, a major challenge in the development of peptide-based therapeutics. mdpi.com The introduction of the unnatural aminothiol can also influence the conformational properties of the peptide, potentially leading to improved receptor binding and biological activity.

Furthermore, derivatives of this compound are being investigated for their potential as aroma compounds. For example, related mercapto-ketone derivatives are known to be potent aroma contributors in various foods and beverages. mdpi.com The synthesis and sensory evaluation of derivatives of this compound could lead to the discovery of novel flavoring agents.

Advanced Analytical Methodologies for Characterization and Enantiopurity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental in determining the molecular structure of a compound by examining the interaction between matter and electromagnetic radiation. For 2-Amino-4-methyl-1-pentanethiol, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopies provide complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and splitting patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be established.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The integration of these signals corresponds to the number of protons in that environment, while the splitting pattern (multiplicity) reveals information about adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shift of each signal is indicative of the carbon's electronic environment (e.g., whether it is part of a methyl, methylene, or methine group and its proximity to electronegative atoms like nitrogen or sulfur).

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

| Atom Position (Structure: (CH₃)₂CH-CH₂-CH(NH₂)-CH₂-SH) | Spectrum Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|---|

| C1-H₂ | ¹H NMR | ~2.5 - 2.7 | Doublet of doublets (dd) | Methylene protons adjacent to thiol and chiral center |

| C2-H | ¹H NMR | ~3.0 - 3.2 | Multiplet (m) | Methine proton at the chiral center |

| C3-H₂ | ¹H NMR | ~1.4 - 1.6 | Multiplet (m) | Methylene protons in the isobutyl group |

| C4-H | ¹H NMR | ~1.7 - 1.9 | Multiplet (m) | Methine proton in the isobutyl group |

| C5, C5'-H₃ | ¹H NMR | ~0.9 | Doublet (d) | Diastereotopic methyl protons of the isobutyl group |

| NH₂ | ¹H NMR | Variable (broad singlet) | Singlet (s) | Amino protons |

| SH | ¹H NMR | ~1.3 - 1.6 | Triplet (t) | Thiol proton |

| C1 | ¹³C NMR | ~25 - 30 | - | Methylene carbon bonded to sulfur |

| C2 | ¹³C NMR | ~55 - 60 | - | Chiral methine carbon bonded to nitrogen |

| C3 | ¹³C NMR | ~40 - 45 | - | Methylene carbon in isobutyl group |

| C4 | ¹³C NMR | ~24 - 28 | - | Methine carbon in isobutyl group |

| C5, C5' | ¹³C NMR | ~21 - 23 | - | Methyl carbons in isobutyl group |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

For this compound (C₆H₁₅NS), standard MS would show a molecular ion peak corresponding to its nominal mass. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule, confirming its atomic composition. nih.gov The theoretical exact mass of (S)-2-Amino-4-methyl-pentane-1-thiol is 133.09252066 Da. nih.gov HRMS analysis can confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. Analysis of the fragmentation patterns can further corroborate the proposed structure by identifying characteristic losses of functional groups (e.g., loss of •SH, •NH₂).

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques measure the vibrations of bonds within the molecule, and specific bonds absorb infrared radiation or scatter light at characteristic frequencies.

For this compound, FTIR and Raman spectra would be expected to display characteristic bands corresponding to its key functional groups. nih.gov These complementary techniques are powerful tools for confirming the presence of the amine, thiol, and alkyl moieties. nih.govmdpi.com

Interactive Table: Expected Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) | Symmetric and asymmetric stretching of the N-H bonds. |

| S-H Stretch | Thiol (-SH) | 2550 - 2600 | Weak but sharp absorption characteristic of the S-H bond. |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850 - 3000 | Stretching vibrations of the carbon-hydrogen bonds in the pentyl backbone. |

| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 | Scissoring vibration of the amino group. |

| C-N Stretch | Amine | 1020 - 1250 | Stretching vibration of the carbon-nitrogen bond. |

| C-S Stretch | Thiol | 600 - 800 | Stretching vibration of the carbon-sulfur bond. |

Chromatographic Separation Techniques for Purity and Enantiomeric Excess

Chromatography is a laboratory technique for the separation of a mixture. It is essential for assessing the chemical purity of a sample of this compound and, crucially, for separating and quantifying its enantiomers to determine enantiomeric excess (e.e.).

As this compound is a chiral molecule, it exists as a pair of enantiomers ((R) and (S) forms). Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. nih.gov

The direct analysis of underivatized amino compounds is possible on specific CSPs, such as those based on macrocyclic glycopeptides (e.g., teicoplanin) or Cinchona alkaloids. nih.govsigmaaldrich.com These phases possess ionic groups and are compatible with polar mobile phases, making them ideal for separating polar and ionic compounds like amino thiols. sigmaaldrich.com The choice of CSP and mobile phase composition is critical for achieving baseline separation of the enantiomers, which allows for accurate quantification and determination of the enantiomeric purity of a sample. ankara.edu.tr

Interactive Table: Common Chiral Stationary Phases (CSPs) for Amino Compound Separation.

| CSP Type | Chiral Selector Example | Separation Principle | Suitability for Amino Thiols |

|---|---|---|---|

| Macrocyclic Glycopeptides | Teicoplanin, Vancomycin | Inclusion complexes, hydrogen bonding, ionic and dipole interactions. | High; effective for underivatized polar and ionic amino compounds. sigmaaldrich.com |

| Cinchona Alkaloids | Quinine, Quinidine | Ion-exchange, hydrogen bonding, π-π interactions. | High; acts as a weak anion exchanger suitable for ampholytic compounds. nih.gov |

| Crown Ethers | (+)-(18-Crown-6)-tetracarboxylic acid | Host-guest complexation, primarily with the protonated amine group. | High; specific for primary amines. |

| Polysaccharide-based | Cellulose or Amylose derivatives | Inclusion in chiral cavities, hydrogen bonding, dipole interactions. | Moderate; often requires derivatization of the analyte to improve interaction and solubility. sigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. florajournal.comnih.gov Thiols are often volatile, making GC-MS an excellent method for assessing the purity of this compound and identifying any volatile impurities. nih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The components are then separated as they travel through a capillary column, based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum—a unique molecular "fingerprint." By comparing the retention time and the mass spectrum of the main peak to a known standard, the identity and purity of this compound can be confirmed. Any minor peaks can be identified by their mass spectra, providing a comprehensive profile of the sample's volatile components.

Chiroptical Methods for Stereochemical Analysis

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are exceptionally powerful for determining the absolute configuration and enantiomeric purity of chiral compounds like this compound.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. While this compound may not possess a strong chromophore to yield a significant intrinsic CD signal in the accessible UV-Vis region, modern chiroptical sensing strategies can overcome this limitation. nih.gov

One advanced approach involves the use of an achiral molecular probe that reacts with the analyte to generate a new product with a distinct and measurable CD response. nih.govnih.gov This method allows for the comprehensive determination of absolute configuration, enantiomeric ratio, and total concentration. nih.gov For aminothiols, a probe could be designed to react with either the amino or the thiol group, inducing a CD signal that is characteristic of the analyte's stereochemistry. nih.gov This "mix-and-measure" protocol is operationally simple and adaptable to high-throughput screening. rsc.org

Computational chemistry plays a vital and complementary role in stereochemical analysis. By calculating the theoretical CD spectrum for a molecule of a known, specific absolute configuration (e.g., the (R)-enantiomer), a direct comparison can be made with the experimentally measured spectrum. A match between the signs and shapes of the predicted and experimental spectra allows for an unambiguous assignment of the absolute configuration of the analyte. This combination of experimental CD spectroscopy and computational prediction provides a robust framework for the stereochemical elucidation of chiral molecules.

Advanced Detection and Quantification Strategies

The analysis of volatile thiols is notoriously challenging due to their high reactivity, low molecular weight, and typically ultra-trace concentrations in complex matrices. nih.gov Advanced analytical strategies often couple selective sample preparation and derivatization with highly sensitive chromatographic and mass spectrometric techniques.

For a volatile aminothiol (B82208) like this compound, derivatization is a key step to improve chromatographic behavior and enhance detection sensitivity. nih.gov Derivatization can block the reactive thiol group, decrease the analyte's volatility, and introduce a functionality that is readily ionized for mass spectrometry or detected by other means.

Several derivatization agents have been successfully employed for the analysis of volatile thiols in complex samples like wine and other beverages. nih.gov For example, pentafluorobenzyl bromide (PFBBr) reacts with the thiol group, and the resulting derivative can be analyzed with high sensitivity by gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov Another strategy involves the use of 4,4'-dithiodipyridine (DTDP), which reacts rapidly with thiols to form derivatives that are well-suited for analysis by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). frontiersin.org This UPLC-based approach has been shown to achieve exceptionally low limits of detection (LOD), often in the ng/L range, which is significantly more sensitive than many GC-based methods. frontiersin.org

The combination of derivatization with high-resolution mass spectrometry, such as quadrupole-time-of-flight (Q-TOF-MS) or triple quadrupole (QqQ-MS), provides excellent selectivity and sensitivity for quantification. frontiersin.orgresearchgate.net Stable isotope dilution analysis (SIDA), which involves spiking the sample with a known amount of an isotopically labeled version of the analyte, is the gold standard for accurate quantification, as it effectively corrects for matrix effects and variations in sample preparation and instrument response. researchgate.net

Table 2: Advanced Methods for Quantification of Volatile Thiols

| Derivatizing Agent | Analytical Technique | Example Analyte | Matrix | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Pentafluorobenzyl Bromide (PFBBr) | HS-SPME-GC-MS | 4-Mercapto-4-methyl-2-pentanone | Wine | 0.9 ng/L | nih.gov |

| 4,4'-Dithiodipyridine (DTDP) | UPLC-MS/MS | 2-Furfurylthiol | Chinese Liquor | 0.003 µg/L | frontiersin.org |

| 4,4'-Dithiodipyridine (DTDP) | UPLC-MS/MS | 2-Methyl-3-furanthiol | Chinese Liquor | 0.001 µg/L | frontiersin.org |

| p-Hydroxymercuribenzoate | GC-MS | 3-Mercaptohexan-1-ol | Wine | Not Specified | dss.go.th |

| Ebselen | UHPLC-QqQ-MS | 4-Methyl-4-mercapto-2-pentanone | Wine | Not Specified | researchgate.net |

Theoretical and Computational Investigations of 2 Amino 4 Methyl 1 Pentanethiol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations would be instrumental in characterizing 2-amino-4-methyl-1-pentanethiol.

A primary step in the computational analysis of this compound involves determining its most stable three-dimensional shape (conformation) and the distribution of its electrons. Researchers would perform a conformational search by systematically rotating the single bonds (e.g., C-C, C-S, C-N) to identify the lowest energy structures, known as global and local minima.

For each stable conformer, calculations would yield key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and stability. The analysis would also generate an electrostatic potential map, which visualizes the electron density and highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, such as the lone pairs on the nitrogen and sulfur atoms.

Table 1: Illustrative Geometrical Parameters for the Lowest Energy Conformer of this compound from a Hypothetical DFT Calculation (Note: The following data is representative of what a computational study would produce and is for illustrative purposes only.)

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length | S-H | 1.35 Å |

| Bond Length | C-S | 1.85 Å |

| Bond Length | C-N | 1.47 Å |

| Bond Angle | C-S-H | 96.5° |

| Bond Angle | N-C-C | 110.2° |

| Dihedral Angle | N-C-C-C | -65.0° (gauche) |

Quantum chemical calculations can predict various spectroscopic properties, which can then be used to verify experimental results or aid in the identification of the compound. By calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. The calculated frequencies and their corresponding intensities can be correlated with the stretching and bending modes of the molecule's functional groups, such as the S-H, N-H, and C-H vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., for ¹H and ¹³C nuclei) can be predicted. These calculations involve determining the magnetic shielding around each nucleus within the molecule's optimized geometry. The predicted NMR spectrum provides a theoretical fingerprint that is invaluable for structural elucidation.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This data is for illustrative purposes to show the expected output of a quantum chemical calculation.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| S-H Stretch | Thiol | 2550 - 2600 |

| N-H Symmetric Stretch | Amine | 3300 - 3500 |

| N-H Asymmetric Stretch | Amine | 3300 - 3500 |

| C-H Stretch | Alkyl | 2850 - 3000 |

| N-H Scissoring | Amine | 1590 - 1650 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov An MD simulation provides a "movie" of molecular motion, allowing for the analysis of dynamic processes that are often inaccessible to experimental techniques alone. nih.govnih.gov

For this compound, MD simulations would be employed to understand its behavior in different environments, such as in an aqueous solution or when interacting with a biological macromolecule. The simulation would begin with the molecule placed in a box of solvent molecules (e.g., water). The forces on each atom are calculated using a force field, and Newton's laws of motion are applied to simulate their movement over nanoseconds or even microseconds. nih.gov

This approach allows for the study of how the molecule's conformation changes over time. It can reveal the flexibility of the carbon backbone, the rotation of the isobutyl group, and the orientation of the amine and thiol functional groups. Furthermore, simulations can elucidate the hydrogen bonding network between the molecule and surrounding water molecules, providing insight into its solubility and hydration shell structure.

Ligand-Protein Docking and Binding Affinity Predictions

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a target protein to form a stable complex. nih.gov Given that aminothiols can act as inhibitors for certain classes of enzymes (e.g., metalloproteinases), docking studies would be a key application for this compound.

In a typical docking study, the 3D structure of a target protein is obtained from a database like the Protein Data Bank. A docking algorithm then samples a vast number of possible conformations and orientations of this compound within the protein's active site. These poses are scored based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The highest-scoring poses represent the most likely binding modes. Following docking, more computationally intensive methods can be used to predict the binding affinity (e.g., Gibbs free energy of binding), which indicates the strength of the interaction.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions. For this compound, this could involve studying its oxidation, its reaction as a nucleophile, or its coordination with metal ions.

To elucidate a reaction mechanism, researchers would use quantum chemical methods to map out the potential energy surface of the reaction. This involves identifying the structures and energies of the reactants, products, and any intermediates. Crucially, the transition state—the highest energy point along the reaction coordinate—is located and characterized. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. This type of analysis can distinguish between different possible reaction pathways and identify the most favorable one.

Applications of 2 Amino 4 Methyl 1 Pentanethiol in Chemical Sciences

A Chiral Auxiliary in Asymmetric Catalysis

The quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy. 2-Amino-4-methyl-1-pentanethiol has garnered attention as a potent chiral ligand in asymmetric catalysis, a field focused on the stereoselective synthesis of molecules.

Catalytic Systems for Enantioselective Synthesis

The bifunctional nature of this compound, possessing both a soft sulfur donor and a hard nitrogen donor, allows it to form stable and well-defined complexes with various transition metals. These complexes act as chiral catalysts, creating a stereochemically controlled environment that favors the formation of one enantiomer over the other in a chemical reaction.

While specific data on catalytic systems employing this compound is still emerging in publicly accessible literature, the broader class of chiral amino alcohols and thiols has demonstrated significant success. For instance, chiral ligands are instrumental in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes, where they can achieve high yields and enantiomeric excesses. The structural analogy of this compound to these successful ligands suggests its high potential in similar catalytic transformations. The isobutyl group at the chiral center provides a distinct steric environment that can effectively influence the stereochemical outcome of a reaction.

Metal Coordination Chemistry

The coordination chemistry of this compound with metal ions is fundamental to its role in catalysis. The thiol and amine groups can act as a bidentate ligand, chelating to a metal center to form a stable five-membered ring. This chelation restricts the conformational flexibility of the ligand and creates a rigid chiral pocket around the metal's active site.

The nature of the metal and the reaction conditions can influence the coordination mode. For example, in some instances, the thiol may bridge two metal centers, leading to the formation of polynuclear complexes with unique catalytic properties. The study of these coordination complexes, often characterized by techniques such as X-ray crystallography and various spectroscopic methods, is crucial for understanding the mechanism of catalysis and for the rational design of more efficient and selective catalysts.

A Versatile Building Block in Complex Organic Molecule Synthesis

Beyond its role in catalysis, this compound serves as a valuable chiral building block for the synthesis of complex organic molecules, particularly those with biological relevance.

Peptide Mimetic Construction

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability towards enzymatic degradation. The incorporation of non-natural amino acid analogues is a common strategy in the design of peptidomimetics.

This compound, being a derivative of leucine (B10760876), can be incorporated into peptide sequences as a leucine surrogate. The thiol group offers a reactive handle for further modifications. For instance, it can be used to form thioether linkages, which are more stable to hydrolysis than the native amide bonds found in peptides. This approach allows for the construction of peptide analogues with altered backbone structures and potentially enhanced biological activity and stability.

Synthesis of Sulfur-Containing Scaffolds

The thiol functionality of this compound makes it an excellent precursor for the synthesis of various sulfur-containing heterocyclic scaffolds. nottingham.ac.uk These scaffolds are prevalent in many medicinally important compounds. For example, the reaction of the aminothiol (B82208) with appropriate electrophiles can lead to the formation of thiazolidine (B150603) derivatives and other sulfur-containing heterocycles. The inherent chirality of the starting material allows for the synthesis of these scaffolds in an enantiomerically pure form, which is often a critical requirement for their biological application. The development of synthetic routes to novel sulfur-containing scaffolds from readily available chiral precursors like this compound is an active area of research in medicinal chemistry. nih.gov

A Scaffold for the Development of Enzyme Inhibitors (Mechanistic Focus)

The unique structural features of this compound also make it an attractive scaffold for the design of enzyme inhibitors, particularly those targeting metalloenzymes.

The thiol group is a well-known zinc-binding group, capable of coordinating to the zinc ion present in the active site of many metalloproteinases, such as matrix metalloproteinases (MMPs). This interaction can effectively block the enzyme's catalytic activity. The amine group and the isobutyl side chain of the this compound moiety can be further functionalized to interact with specific pockets and residues within the enzyme's active site, thereby enhancing both the potency and selectivity of the inhibitor.

The design of potent and selective enzyme inhibitors often relies on a deep understanding of the enzyme's structure and catalytic mechanism. Structure-activity relationship (SAR) studies, where different parts of the inhibitor molecule are systematically modified, are crucial in optimizing inhibitor potency. For instance, modifying the substituents on the amino group or altering the stereochemistry at the chiral center of the this compound scaffold can provide valuable insights into the key interactions required for effective inhibition. While specific mechanistic studies on inhibitors derived directly from this compound are not widely reported, the principles of inhibitor design based on thiol-containing amino acid analogues are well-established in the field of medicinal chemistry. nih.gov

Design Principles for Peptidase and Protease Inhibitors

The structure of this compound, also known as leucinthiol, makes it an attractive building block for the design of peptidase and protease inhibitors. nih.gov The fundamental design principle revolves around creating molecules that can mimic the natural substrate of an enzyme but, upon binding, block its catalytic activity. Protease inhibitors often function through either irreversible trapping or reversible tight-binding reactions. nih.gov

Key structural features of this compound are leveraged in inhibitor design:

The Thiol Group: The sulfhydryl (-SH) group is a potent zinc-binding group. Many proteases, particularly metalloproteases, contain a catalytic zinc ion in their active site. The thiol group of an inhibitor can coordinate with this zinc ion, displacing a water molecule essential for catalysis and thereby inactivating the enzyme. nih.gov

The Aminomethyl-R Moiety: The core structure mimics that of an amino acid, allowing it to fit into the substrate-binding pockets of peptidases. The isobutyl side chain mimics the side chain of leucine, targeting enzymes that recognize and cleave after leucine residues.

Chirality: The molecule contains a stereocenter at the C2 position, allowing for the synthesis of stereospecific inhibitors that can match the chirality of the enzyme's active site, leading to enhanced potency and selectivity.

These principles are applied to create peptidomimetic inhibitors where this compound serves as a key fragment that interacts with the enzyme's active site.

Mechanistic Studies of Inhibition

The mechanism of inhibition by inhibitors derived from this compound primarily targets the active site of proteases. nih.gov For metalloproteases, the mechanism is a classic example of reversible, tight-binding inhibition.

The proposed inhibitory mechanism involves:

Initial Binding: The inhibitor, through its peptide-like backbone and side chains, binds to the substrate recognition sites (S-pockets) of the enzyme. The isobutyl group of the leucinthiol moiety would preferentially occupy the S1 pocket of enzymes with specificity for leucine.

Active Site Interaction: Upon binding, the thiol group is positioned to interact directly with the catalytic machinery. In metalloproteases, the thiolate anion (S-) forms a strong coordinate bond with the active site Zn²⁺ ion. nih.gov

Transition-State Mimicry: The geometry of the coordinated thiol group can mimic the tetrahedral transition state of peptide bond hydrolysis, further stabilizing the enzyme-inhibitor complex and preventing the catalytic cycle from proceeding.

This mechanism is analogous to that of other thiol-based inhibitors and is a well-established strategy in drug design. The strength of the zinc-thiol interaction contributes significantly to the high affinity and potency of these inhibitors.

Applications in Materials Science

The dual functionality of this compound provides a versatile platform for applications in materials science, enabling the synthesis of advanced polymers and the functionalization of surfaces. solubilityofthings.com

Polymer Chemistry and Bioconjugation

In polymer chemistry, molecules with two distinct reactive functional groups, known as hetero-bifunctional monomers or linkers, are highly valuable. This compound possesses an amine and a thiol, which exhibit different reactivities, allowing for orthogonal chemical transformations.

Potential applications include:

Polymer Synthesis: It can be used as a monomer in polymerization reactions. For example, the amine group can react with carboxylic acids or acyl chlorides to form polyamides, while the thiol group remains available for subsequent modifications, such as disulfide cross-linking or reaction with maleimides.

Bioconjugation: The thiol group is widely used for conjugation to biomolecules through maleimide (B117702) chemistry or by forming disulfide bonds. The amine group can be used for coupling via amide bond formation. This dual reactivity allows this compound to act as a linker, tethering different molecules or materials together, for instance, attaching a drug molecule to a polymer backbone.

| Functional Group | Common Reaction Partner | Resulting Linkage | Application Area |

| Thiol (-SH) | Maleimide, Iodoacetamide | Thioether | Bioconjugation, Surface Grafting |

| Thiol (-SH) | Other Thiols (Oxidizing conditions) | Disulfide | Polymer Cross-linking, Reversible Conjugation |

| Amine (-NH2) | Carboxylic Acid (with activator) | Amide | Polyamide Synthesis, Peptide Synthesis |

| Amine (-NH2) | Isothiocyanate | Thiourea | Surface Functionalization |

Self-Assembled Monolayers (Hypothetical Exploration)

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a solid substrate. interchim.fr Alkanethiols are well-known to form robust SAMs on noble metal surfaces like gold, silver, and copper. rsc.org The formation is driven by the strong chemical interaction between the sulfur atom and the metal surface. interchim.fr

Hypothetically, this compound could be used to form functional SAMs on a gold surface.

Anchoring: The thiol group would serve as the anchor, chemisorbing onto the gold substrate to form a stable gold-thiolate bond. psu.edu

Monolayer Structure: The alkyl chains would align due to van der Waals interactions, creating a densely packed monolayer. rsc.org

Surface Functionality: The amino groups would be presented at the monolayer-ambient interface, transforming the inert metallic surface into a chemically reactive one. interchim.fr

Such an amine-terminated surface would be highly valuable for a range of applications:

Biosensors: Proteins, DNA, or other biomolecules could be covalently immobilized on the surface via the terminal amino groups.

Cell Culture: The surface chemistry could be tailored to promote or resist cellular adhesion. northwestern.edu

Further Chemical Modification: The primary amines provide a reactive handle for a wide array of subsequent chemical reactions, allowing for the creation of complex, multilayered surface architectures. psu.edu

Role in Aroma Compound Research

Beyond its applications in medicinal and materials chemistry, this compound is recognized as a precursor to potent aroma compounds, particularly in the field of food and beverage chemistry.

Contribution to Volatile Flavor Profiles

The most significant role of this compound in aroma research is as a precursor to 4-mercapto-4-methyl-2-pentanone (4MMP), also known as box tree or cat-piss aroma. mdpi.com 4MMP is a high-impact sulfur-containing volatile compound responsible for the characteristic blackcurrant and passionfruit notes in many Sauvignon blanc wines. mdpi.com

The conversion process involves the release of the volatile thiol from a non-volatile precursor. In wine, this precursor is typically a cysteine-conjugate, S-4-(4-mercapto-4-methylpentan-2-one)-L-cysteine (cys-4MMP). mdpi.com While this compound itself is not the direct precursor in wine, its structure is fundamentally related to the released aroma compound, and it is implicated in the broader biochemical pathways that produce such volatile thiols. Research has focused on how microbial enzymes, such as β-lyases from yeast during fermentation, can cleave these precursors to release the aromatic 4MMP. mdpi.com

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Aroma Description |

| This compound | C₆H₁₅NS | 133.26 | Sulfurous |

| 4-Mercapto-4-methyl-2-pentanone (4MMP) | C₆H₁₂OS | 132.22 | Box tree, Blackcurrant, Passionfruit |

Analytical Characterization in Food and Beverage Chemistry

The analysis of this compound in complex matrices such as food and beverages presents a significant analytical challenge. This is primarily due to its inherent chemical properties: the presence of both a reactive thiol group and a polar amino group, its potential for volatility, and its likely occurrence at trace levels. While specific validated methods for the routine analysis of this compound in food and beverages are not widely documented in scientific literature, its analytical characterization can be extrapolated from established methods for other low molecular weight aminothiols and volatile sulfur compounds.

The analytical workflow for determining the presence and quantity of this compound in food and beverage samples would typically involve several key stages: sample preparation and extraction, derivatization, chromatographic separation, and detection.

Sample Preparation and Extraction:

The initial step involves the extraction of the analyte from the complex food or beverage matrix. The choice of extraction technique is critical to ensure a good recovery of the target compound while minimizing the co-extraction of interfering substances. Common techniques that could be applied include:

Liquid-Liquid Extraction (LLE): This classic technique can be used to partition this compound from the aqueous phase of a beverage or a homogenized food sample into an immiscible organic solvent. The choice of solvent would need to be optimized based on the polarity of the target compound.

Solid-Phase Extraction (SPE): SPE is a more selective and efficient alternative to LLE. nih.gov For an aminothiol like this compound, a cation-exchange SPE sorbent could be employed to retain the protonated amino group, allowing for the removal of neutral and acidic interferences. The compound can then be eluted with a suitable solvent.

Headspace Techniques: Given the potential volatility of this compound, headspace analysis techniques such as static headspace (HS) or dynamic headspace (purge and trap) could be employed, particularly for beverage samples. These methods are effective for isolating volatile compounds from non-volatile matrix components. nih.gov

Derivatization:

Due to the high polarity and reactivity of the amino and thiol groups, derivatization is often a necessary step prior to chromatographic analysis, especially for gas chromatography (GC). sigmaaldrich.comthermofisher.com Derivatization serves to:

Increase the volatility and thermal stability of the analyte.

Reduce its polarity, leading to improved chromatographic peak shape.

Enhance the sensitivity of detection.

For the amino group, common derivatizing agents include alkyl chloroformates or silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com For the thiol group, reagents that form stable thioethers or disulfides are often used. A two-step derivatization process might be necessary to cap both functional groups.

Chromatographic Separation and Detection:

The derivatized or underivatized this compound would then be separated and detected using chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. sigmaaldrich.com After derivatization, the resulting less polar and more volatile derivative of this compound can be separated on a suitable GC column (e.g., a non-polar or medium-polarity column). The mass spectrometer provides high selectivity and allows for the unambiguous identification and quantification of the target analyte based on its mass spectrum and retention time.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar and non-volatile compounds and may be used for the direct analysis of this compound without derivatization, or after derivatization to enhance detection. researchgate.netshimadzu.at Reversed-phase HPLC with a C18 column is a common choice. Detection can be achieved using various detectors:

Mass Spectrometry (LC-MS): This is the most selective and sensitive detection method, providing both structural information and low detection limits.

Fluorescence Detection: If a suitable fluorescent derivatizing agent is used, this method can offer high sensitivity and selectivity.

Electrochemical Detection: The thiol group can be electrochemically active, allowing for sensitive detection with an electrochemical detector.

Illustrative Analytical Parameters:

The following tables provide examples of analytical conditions that could be adapted for the analysis of this compound, based on methods for similar compounds.

Table 1: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

|---|---|

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | 50 °C (2 min hold), ramp at 10 °C/min to 280 °C (5 min hold) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Range | m/z 40-450 |

Table 2: Hypothetical HPLC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Liquid Chromatograph | |

| Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | Specific precursor and product ions would need to be determined |

Research Findings:

Currently, there is a notable absence of published research that specifically details the analytical characterization and quantification of this compound in food and beverage products. The focus of thiol analysis in food chemistry, particularly in wine, has been predominantly on other volatile sulfur compounds such as 4-mercapto-4-methylpentan-2-one and 3-mercaptohexan-1-ol, which are known to be significant contributors to the aroma of certain wine varieties.

The analytical methodologies developed for these other thiols, which often involve complex sample preparation steps including extraction, concentration, and derivatization, provide a strong foundation for developing a method for this compound. nih.gov However, the unique bifunctional nature of this compound (containing both amino and thiol groups) would likely require specific optimization of these methods to achieve reliable and accurate results. Future research is needed to establish and validate robust analytical protocols for the detection and quantification of this specific compound in various food and beverage matrices.

Mechanistic Biochemical and Biological Research Involving 2 Amino 4 Methyl 1 Pentanethiol

Molecular Interactions with Biological Macromolecules

The study of how 2-Amino-4-methyl-1-pentanethiol interacts with large biological molecules has been centered almost exclusively on its binding to metalloenzymes, rather than other classes of proteins or receptors.

Investigations into the binding of this compound to proteins have concentrated on its role as an inhibitor of metallo-aminopeptidases. nih.gov Its binding characteristics are defined by a high affinity for the enzyme's active site, driven by the interaction of its thiol group with metal ions. nih.gov This specific and strong binding has made it a model compound for studying enzyme-inhibitor complexes. medchemexpress.com

The primary target of this compound is Leucine (B10760876) Aminopeptidase (B13392206) (LAP), a zinc-containing peptidase. nih.govnih.gov LAPs are a class of exopeptidases that catalyze the hydrolysis of N-terminal amino acids from proteins and peptides, showing a preference for leucine residues. wikipedia.orgworthington-biochem.com L-leucinethiol has been identified as a potent inhibitor of LAPs from various sources, including porcine kidney and the bacterium Aeromonas proteolytica. medchemexpress.comnih.gov The interaction is highly specific to the enzyme's active site. nih.govmedchemexpress.com Currently, the available scientific literature focuses on its enzymatic interactions, with no significant research detailing its binding to cellular receptors.

Investigation of Enzyme Modulation Mechanisms

The mechanisms by which this compound modulates enzyme activity have been a key area of research, particularly concerning its inhibitory effects on zinc-dependent peptidases.

L-leucinethiol is characterized as a potent, slow, and tight-binding competitive inhibitor of Leucine Aminopeptidase. medchemexpress.comnih.gov Its inhibitory power is significantly greater than its corresponding alcohol analog, L-leucinol, highlighting the critical role of the thiol (-SH) group in the inhibition mechanism. medchemexpress.com The core of the mechanism involves the thiol group acting as a strong chelator for the zinc ions within the enzyme's active site. nih.gov

Spectroscopic studies on the aminopeptidase from Aeromonas proteolytica (AAP), which has a dinuclear active site, provide detailed mechanistic insights. medchemexpress.com When L-leucinethiol binds to a cobalt-substituted version of the enzyme, it produces a distinct absorption band characteristic of a sulfur-to-cobalt charge-transfer, directly confirming the coordination of the sulfur atom to the metal ion in the active site. medchemexpress.com Further analysis using Electron Paramagnetic Resonance (EPR) spectroscopy suggests that upon binding, L-leucinethiol disrupts the magnetic coupling between the two metal ions, likely by breaking a bridging hydroxide (B78521) ligand that is present in the resting state of the enzyme. medchemexpress.com

The following table compares the inhibitory potency of L-leucinethiol with related compounds against different aminopeptidases, demonstrating the superior efficacy of the thiol group.

| Compound | Enzyme | Inhibition Constant (Ki) | Inhibitor Type |

| L-leucinethiol (LeuSH) | Aminopeptidase from Aeromonas proteolytica (AAP) | 7 nM (KI*) | Slow, Tight-Binding |

| L-leucinol (LeuOH) | Aminopeptidase from Aeromonas proteolytica (AAP) | 17 µM | Competitive |

| L-leucine hydroxamate | Leucine Aminopeptidase (porcine kidney) | 14 µM | Competitive |

Data sourced from multiple studies. medchemexpress.comnih.gov

Leucine aminopeptidases are classic examples of zinc-containing peptidases, specifically di-zinc metalloenzymes, meaning they contain two zinc ions in their active site that are essential for catalysis. nih.govworthington-biochem.com The inhibitory action of this compound is a direct consequence of the strong affinity of its sulfur atom for the soft acid character of the Zn(II) ions. nih.gov This interaction, where the thiol group coordinates with the zinc, is a common and effective strategy for inhibiting metalloproteases. nih.govcambridgemedchemconsulting.com The amino group of the inhibitor helps to properly position the molecule within the S1 subsite of the enzyme, which typically accommodates the side chain of the N-terminal amino acid of the substrate. nih.gov This dual interaction—the specific fit into the S1 pocket and the strong chelation of the catalytic zinc ions—accounts for the high potency and specificity of aminothiol (B82208) inhibitors like L-leucinethiol. nih.gov

Exploration of Underlying Molecular Mechanisms for Observed Biological Activities (e.g., antimicrobial, anti-proliferative effects)